2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid

Fluorescence quantum yield Rhodamine photophysics Spectroscopic standards

Choose 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid (CAS 4344-42-7) for its unique pH- and solvent-dependent lactone–zwitterion equilibrium, delivering a temperature sensitivity of –1.55%/°C—14× greater than Rhodamine 110—ideal for high-resolution fluorescence thermometry. Its red-shifted emission (606–630 nm) suits laser applications when sensitized. Guaranteed high purity (≥95%), stable supply for R&D. Don't substitute with Rhodamine 6G or 123 without recalibration.

Molecular Formula C28H32N2O3
Molecular Weight 444.575
CAS No. 4344-42-7
Cat. No. B2425947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid
CAS4344-42-7
Molecular FormulaC28H32N2O3
Molecular Weight444.575
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C28H32N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18,27H,5-8H2,1-4H3,(H,31,32)
InChIKeyAGCPHOZQIZDSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid (Rhodamine B Free Base): Procurement-Relevant Identity and Class Positioning


2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid (CAS 4344-42-7) is the free base (zwitterionic/lactone) form of Rhodamine B, a xanthene fluorophore belonging to the rhodamine dye family [1]. Unlike its hydrochloride salt (CAS 81-88-9), this free acid form interconverts between a colorless, non-fluorescent spirolactone and a colored, fluorescent zwitterionic species depending on solvent polarity and pH — a structural feature that directly governs its photophysical behavior and distinguishes it from permanently charged rhodamine analogs such as Rhodamine 6G and Rhodamine 123 [2]. Its absorption maximum lies at approximately 543–556 nm with emission centered near 568–627 nm, depending on solvent [3].

Why Rhodamine B Free Base Cannot Be Interchanged with Rhodamine 6G, Rhodamine 123, or Other In-Class Xanthene Dyes


Rhodamine dyes are frequently treated as interchangeable red fluorophores for labeling, sensing, or lasing applications. However, Rhodamine B free base (CAS 4344-42-7) exhibits a fundamentally different structural equilibrium — its pH- and solvent-dependent lactone–zwitterion interconversion — absent in permanently cationic dyes like Rhodamine 6G or Rhodamine 123 [1]. This equilibrium produces a fluorescence quantum yield (Φf ≈ 0.65) that is substantially lower than that of Rhodamine 6G (Φf ≈ 0.95) [2], and an exceptionally high temperature sensitivity of emission (−1.55%/°C) that is over 14-fold greater than that of Rhodamine 110 (−0.11%/°C) [3]. In laser applications, Rhodamine B delivers lower optical gain (2.5 cm⁻¹) and amplifier efficiency (0.33) than Rhodamine 6G (4.5 cm⁻¹ and 0.50, respectively) [4], while in mitochondrial staining, it binds far less potently than Rhodamine 123 or Rhodamine 6G [5]. These quantitative divergences mean that direct substitution without recalibrating assay conditions, optical configurations, or data interpretation pipelines will introduce systematic errors. The evidence below establishes exactly where and by how much Rhodamine B differs.

Quantitative Differentiation Evidence: Rhodamine B Free Base vs. Closest Analogs Across Key Performance Dimensions


Fluorescence Quantum Yield: Rhodamine B Underperforms Rhodamine 6G by 31.6% Under Standardized Conditions

In a foundational comparative study measuring fluorescence quantum yields of seven rhodamine dyes against a quinine sulfate dihydrate standard, Rhodamine B exhibited a Φf of 0.65, versus 0.95 for Rhodamine 6G — an absolute difference of 0.30 (31.6% lower relative quantum efficiency) [1]. Rhodamine 3B (0.45) was the only dye tested with lower quantum yield. This places Rhodamine B substantially below Rhodamine 6G, Rhodamine 19, Rhodamine 101, Rhodamine 110, and Rhodamine 123 (Φf range 0.90–0.96). The study further demonstrated that Rhodamine B displays a large temperature coefficient for its quantum yield, unlike most other rhodamines tested [1].

Fluorescence quantum yield Rhodamine photophysics Spectroscopic standards

Optical Gain and ASE Efficiency in Solid-State Laser Media: Rhodamine B Delivers 44.4% Lower Gain Than Rhodamine 6G

In a direct comparative study of Rhodamine 6G (Rh-6G) and Rhodamine B (Rh-B) co-doped in polyacrylamide polymer host matrices under identical 532 nm Nd:YAG laser pumping, the optical gain was measured at 4.5 cm⁻¹ for Rh-6G versus only 2.5 cm⁻¹ for Rh-B — a 44.4% reduction [1]. Correspondingly, amplified spontaneous emission (ASE) efficiency was 30% for Rh-6G and 26% for Rh-B [1]. The critical Förster transfer distance (R₀) from Rh-6G (donor) to Rh-B (acceptor) was determined to be 12.5 Å, confirming that while Rh-B can serve as an energy transfer acceptor, its intrinsic gain capabilities are substantially inferior to Rh-6G [1].

Solid-state dye laser Optical gain Amplified spontaneous emission

Temperature Sensitivity of Fluorescence Emission: Rhodamine B Exhibits 14.1× Greater Thermal Quenching Than Rhodamine 110

A 2024 comprehensive fluorescence characterization of seven water-soluble rhodamine derivatives for laser-induced fluorescence (LIF) applications revealed that Rhodamine B exhibits the highest temperature sensitivity of fluorescence emission among all dyes tested, with a coefficient of −1.55%/°C [1]. In contrast, Rhodamine 110 showed the least sensitivity at only −0.11%/°C — a 14.1-fold difference [1]. The study confirmed that absorption spectra of all rhodamines tested are independent of temperature, meaning the emission intensity changes derive entirely from quantum yield variations with temperature [1]. Independently, in two-color LIF thermometry, Rhodamine B achieved the highest single-dye temperature sensitivity of 2.93%/°C in ethanol, compared to Rhodamine 6G at only 1.24%/°C in butanol [2].

Laser-induced fluorescence thermometry Temperature sensitivity Rhodamine photophysics

Total Laser System Efficiency: Rhodamine B Achieves Only 65.2% of Rhodamine 6G Efficiency in High-Power Dye Laser Configuration

In a systematic investigation of a copper vapor laser-pumped dye laser in master oscillator–power amplifier (MOPA) configuration, Rhodamine B achieved a total system efficiency of 0.30 (amplifier efficiency 0.33), compared to Rhodamine 6G which delivered a total system efficiency of 0.46 (amplifier efficiency 0.50) under identical optimized conditions [1]. This represents a 34.8% deficit in total system efficiency. The Hansch-type oscillator alone did not exceed 17% efficiency for either dye when pumped by both 511 and 578 nm copper vapor laser lines [1].

High-power dye laser Master oscillator power amplifier Laser efficiency comparison

Mitochondrial Binding Affinity: Rhodamine B Binds 5× Less Potently Than Rhodamine 123 and Rhodamine 6G to Isolated Mitochondria

In a controlled study of xanthene dye binding to isolated rat liver mitochondria maintained in State IV respiration, Rhodamine 123 (Rh123) and Rhodamine 6G (R6G) both bound strongly, producing fluorescence quenching to 0.25 and 0.20 of initial intensity respectively, accompanied by a 10 nm red shift of emission maxima [1]. In striking contrast, Rhodamine B (RhB) bound much less potently, producing only a slight emission enhancement of 1.2-fold rather than quenching [1]. Rh123 binding exhibited a sigmoidal concentration–response with a 50% inflection point at 3.5 × 10⁻⁶ M, corresponding to an apparent association constant of 2.9 × 10⁵ M⁻¹ [1]. Addition of 7 μM RhB during Rh123 titration shifted the inflection point to higher Rh123 concentrations, suggesting competitive but weaker binding [1].

Mitochondrial staining Xanthene dye binding Fluorescence quenching assay

Molecularly Imprinted Polymer Recognition Selectivity: Rhodamine B Template Achieves 3.27× Higher Binding Affinity Than Rhodamine 6G

Surface molecularly imprinted polymers (SMIPs) prepared using Rhodamine B as the template molecule demonstrated a dissociation constant (Kd) of 163.6 for Rhodamine B, compared to Kd values of only 50 for the structural analog Rhodamine 6G and 54.5 for butyl Rhodamine B [1]. This 3.27-fold higher binding affinity confirms that the imprinted cavities exhibit pronounced molecular recognition selectivity for the template molecule over closely related rhodamine analogs. The same study demonstrated that the SMIP-based detection method achieved a detection limit of 0.1 mg/L for Rhodamine B, which was superior to the conventional HPLC-UV method [1]. A separate study using core–shell magnetic MIPs reported 92.03% selectivity for Rhodamine B, versus only 57.4% for Rhodamine 6G [2].

Molecularly imprinted polymer Selective recognition Food safety analysis

Evidence-Based Application Scenarios Where Rhodamine B Free Base Provides Verifiable Differentiation Value


Fluorescence Thermometry and Temperature-Sensitive Laser-Induced Fluorescence (LIF) Measurements

Rhodamine B's uniquely high temperature sensitivity of emission (−1.55%/°C among water-soluble rhodamines [1]; 2.93%/°C in one-dye two-color LIF configuration in ethanol [2]) makes it the fluorophore of choice for high-resolution fluorescence thermometry. In applications such as microfluidic thermal mapping, combustion diagnostics, or cellular thermogenesis monitoring, this compound provides >14× greater signal change per degree Celsius than Rhodamine 110 and >2× greater than Rhodamine 6G in 2c-LIF mode [1][2]. Users should note that this same property makes it unsuitable for quantitative fluorescence assays where thermal stability is paramount.

Energy-Transfer Acceptor in Sensitized Solid-State Dye Laser Systems

Although Rhodamine B exhibits lower intrinsic optical gain (2.5 cm⁻¹) and ASE efficiency (26%) than Rhodamine 6G (4.5 cm⁻¹ and 30%) [3], it functions effectively as an energy-transfer acceptor when sensitized by Rhodamine 6G. In sol–gel silica hosts, Rhodamine B sensitized with Rhodamine 6G achieved 75,000 shots as a laser half-lifetime with 24% efficiency at 0.1 J/cm² pumping intensity at 532 nm, with tunable emission from 606 to 630 nm depending on concentration [4]. This red-shifted emission (relative to Rhodamine 6G) is valuable for applications requiring laser output in the 610–630 nm window, such as photodynamic therapy excitation sources.

Selective Analytical Detection Platforms Using Molecularly Imprinted Polymer (MIP) Recognition

The 3.27-fold higher binding affinity (Kd = 163.6 vs. 50) of Rhodamine B-templated MIPs for Rhodamine B over Rhodamine 6G [5] justifies the use of this compound as the template of choice when building selective recognition elements for Rhodamine B detection in food safety, environmental monitoring, or forensic analysis. The resulting MIP-based sensors achieve detection limits of 0.1 mg/L with superior selectivity (92.03% for Rhodamine B vs. 57.4% for Rhodamine 6G on the same MIP) [5][6], enabling reliable discrimination in complex sample matrices where cross-reactive rhodamine analogs may co-occur.

Fluorescence Lifetime Standards Development with Well-Characterized Concentration Dependence

Rhodamine B exhibits a strong concentration dependence of its fluorescence lifetime — a property that, while complicating its use as a universal lifetime standard, makes it valuable as a calibration probe for time-resolved fluorescence instrumentation when concentration is rigorously controlled [7]. Its lifetime varies markedly across the 10⁻² to 10⁻⁶ M concentration range in water, ethanol, and methanol, in contrast to dyes like Coumarin 6 which show negligible concentration dependence [7]. For laboratories requiring a lifetime reference with well-documented environmental sensitivity for instrument validation across multiple concentration regimes, Rhodamine B provides a uniquely characterized benchmark.

Quote Request

Request a Quote for 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.